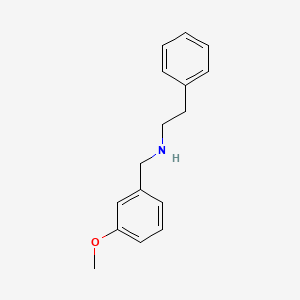

(3-Methoxy-benzyl)-phenethyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-Methoxy-benzyl)-phenethyl-amine” is a biochemical used for proteomics research . It is a substituted phenethylamine, which means it has a phenethylamine backbone with a substituent group that modifies its properties. It is a stimulant and a psychoactive drug, which means it affects the central nervous system and alters mood, perception, and behavior.

Synthesis Analysis

The synthesis of “(3-Methoxy-benzyl)-phenethyl-amine” could potentially involve amination (arylation) of aromatic aldehydes under mild conditions to produce a variety of arylmethylamines . Other methods could involve the use of boronic acids with cyanamidyl/arylcyanamidyl radicals , or the use of a Mn (I) pincer catalyst for an atom-economic and highly efficient N-alkylation of amines with alcohols .

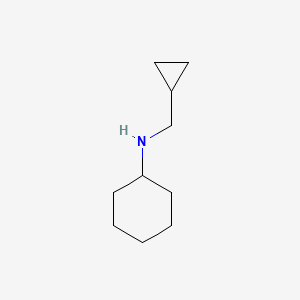

Molecular Structure Analysis

The molecular formula of “(3-Methoxy-benzyl)-phenethyl-amine” is C16H19NO . The molecular weight is 241.33 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Methoxy-benzyl)-phenethyl-amine” include a molecular formula of C16H19NO and a molecular weight of 241.33 g/mol . Other specific physical and chemical properties such as melting point, boiling point, and density were not available from the search results.

Scientific Research Applications

1. Forensic Chemistry Applications

A study by Abiedalla et al. (2021) discussed the evaluation of methylenedioxyphenylalkylamine analogs, including those containing (3-Methoxy-benzyl)-phenethyl-amine, in GC-EI-MS and vapor phase GC–IR studies. These compounds, similar to NBOMe drugs, are significant in forensic chemistry for distinguishing between novel psychoactive substances and traditional drugs of abuse (Abiedalla et al., 2021).

2. Potential in Skin Whitening Agents

Choi et al. (2002) investigated the effects of (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine on melanin biosynthesis. This compound inhibited tyrosinase activity and exhibited UV-blocking effects, suggesting its potential as a skin whitening agent (Choi et al., 2002).

3. Applications in Solid Phase Organic Synthesis

Swayze (1997) explored the use of electron-rich benzaldehyde derivatives, including those related to (3-Methoxy-benzyl)-phenethyl-amine, as linkers in solid phase organic synthesis. These secondary amines were used to synthesize various amide derivatives (Swayze, 1997).

4. Photochemical Release of Amines

Wang et al. (2016) examined the 3-(diethylamino)benzyl group for releasing amines through photochemical breaking of the benzylic C-N bond. This study highlights the potential of such compounds in releasing primary, secondary, and tertiary amines efficiently (Wang et al., 2016).

5. Synthesis of Phenethylamines

Research by Short et al. (1973) involved the synthesis of phenethylamines from benzylamines, like (3-Methoxy-benzyl)-phenethyl-amine, using the Mannich reaction. This method highlights the relevance of such compounds in synthesizing structurally varied phenethylamines (Short et al., 1973).

Mechanism of Action

Target of Action

It is known that phenethylamine compounds often interact with various neurotransmitter systems, including the dopaminergic and serotonergic systems .

Mode of Action

It’s known that phenethylamine compounds often function as neuromodulators or neurotransmitters, interacting with various receptors and transporters in the nervous system .

Biochemical Pathways

Phenethylamine compounds are known to influence the synthesis, release, and degradation of various neurotransmitters, potentially affecting multiple biochemical pathways .

Pharmacokinetics

Phenethylamine compounds are generally known to be rapidly absorbed and distributed in the body, metabolized primarily by monoamine oxidase enzymes, and excreted in the urine .

Result of Action

Phenethylamine compounds are known to influence neuronal activity, potentially leading to changes in mood, cognition, and behavior .

properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-2-phenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-18-16-9-5-8-15(12-16)13-17-11-10-14-6-3-2-4-7-14/h2-9,12,17H,10-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYKFCZFMJZMIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364604 |

Source

|

| Record name | (3-Methoxy-benzyl)-phenethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methoxy-benzyl)-phenethyl-amine | |

CAS RN |

356093-33-9 |

Source

|

| Record name | (3-Methoxy-benzyl)-phenethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.